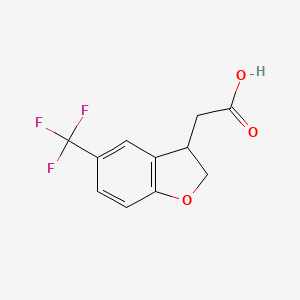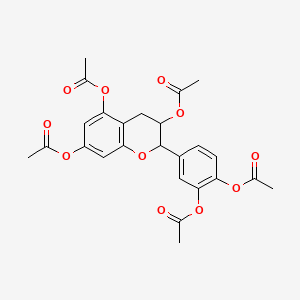
2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate
描述
(-)-表儿茶素五乙酸酯: 是 (-)-表儿茶素的衍生物,(-)-表儿茶素是一种天然存在的黄酮类化合物,存在于茶叶、可可和某些水果等多种植物中。该化合物以在其表儿茶素分子上连接有五个乙酸基团为特征,增强了其化学稳定性并改变了其生物活性。(-)-表儿茶素五乙酸酯因其潜在的健康益处和在各个领域的应用而引起了科学研究的兴趣。
准备方法
合成路线和反应条件: (-)-表儿茶素五乙酸酯的合成通常涉及 (-)-表儿茶素的乙酰化。该过程首先从天然来源中提取 (-)-表儿茶素,然后在催化剂(如吡啶)的存在下与乙酸酐反应。反应在受控条件下进行,通常在室温下进行,以确保完全乙酰化。然后使用色谱技术纯化产物,以获得纯 (-)-表儿茶素五乙酸酯。
工业生产方法: 在工业规模上,(-)-表儿茶素五乙酸酯的生产遵循类似的原理,但针对大规模操作进行了优化。该过程涉及使用更大的反应容器、用于精确控制温度和反应时间管理的自动化控制系统以及高级纯化方法(例如高效液相色谱 (HPLC),以确保高产量和纯度。
化学反应分析
反应类型: (-)-表儿茶素五乙酸酯会经历各种化学反应,包括:
还原: 该化合物可以还原为其相应的醇或其他还原形式。
取代: 乙酸基团可以通过亲核取代反应被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 可以使用氢氧根离子 (OH⁻) 或胺 (NH₂) 等亲核试剂进行取代反应。
主要生成产物:
氧化: 形成醌类或其他氧化衍生物。
还原: 形成醇或其他还原形式。
取代: 形成具有不同官能团的新衍生物。
科学研究应用
化学: (-)-表儿茶素五乙酸酯用作研究黄酮类化合物化学行为的模型化合物。其稳定性和反应性使其适合各种分析技术,包括光谱学和色谱法。
生物学: 在生物学研究中,(-)-表儿茶素五乙酸酯因其抗氧化特性而受到研究。它用于细胞培养研究,以了解其对细胞氧化应激的影响及其对氧化损伤的潜在保护作用。
医药: 该化合物因其潜在的治疗益处而受到探索,包括抗炎、心脏保护和神经保护作用。它在临床前模型中进行研究,以评估其在预防或治疗各种疾病中的疗效。
工业: (-)-表儿茶素五乙酸酯在食品和化妆品行业中得到应用。它用作功能性食品和饮料中的添加剂,以发挥其潜在的健康益处。在化妆品中,它因其抗氧化特性而被加入配方的成分中。
作用机制
(-)-表儿茶素五乙酸酯的作用机制涉及其与各种分子靶点和途径的相互作用。该化合物主要通过其抗氧化活性发挥作用,清除自由基并减少氧化应激。它还调节参与炎症、细胞凋亡和细胞存活的信号通路。主要的分子靶点包括环氧合酶 (COX) 和一氧化氮合酶 (NOS) 等酶,以及核因子-κB (NF-κB) 等转录因子。
相似化合物的比较
类似化合物:
(-)-表儿茶素: 母体化合物,没有乙酸基团,具有类似但不太稳定的性质。
(-)-表没食子儿茶素: 另一种黄酮类化合物,具有额外的羟基,提供不同的生物活性。
(-)-表儿茶素没食子酸酯: 具有没食子酸基团的衍生物,表现出增强的抗氧化特性。
独特性: (-)-表儿茶素五乙酸酯与母体化合物和其他衍生物相比,因其增强的稳定性和改变的生物活性而脱颖而出。乙酸基团的存在不仅增加了其化学稳定性,而且还影响了其与生物靶点的相互作用,可能导致独特的治疗益处。
属性
IUPAC Name |
[5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004591 | |
| Record name | 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84282-42-8 | |
| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84282-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084282428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3,4-bis(acetoxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


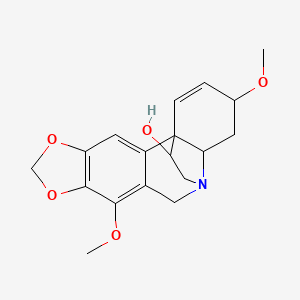
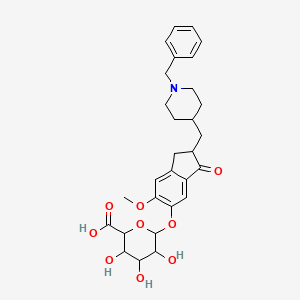

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
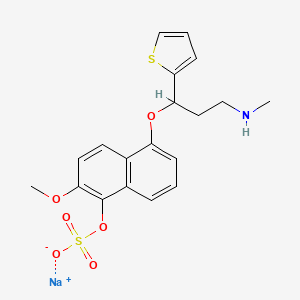

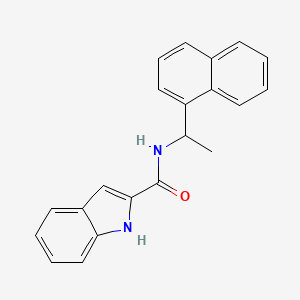

![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)
![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)

![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
